4-Methylphenyl 4-chlorobutanoate
Overview
Description
“4-Methylphenyl 4-chlorobutanoate” is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For more detailed structural information, you may refer to databases like ChemSpider .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 309.4±25.0 °C at 760 mmHg, and a flash point of 151.9±18.6 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 3.00 .Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research has investigated the spectroscopic and structural properties of compounds similar to 4-Methylphenyl 4-chlorobutanoate, such as 4-[(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid. These studies have involved molecular docking, vibrational analysis, and electronic and optical studies, highlighting the compound's potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).
Enzymatic Reduction in Organic Solvents
Research has been conducted on the enzymatic reduction of similar compounds like ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems. This highlights the compound's potential applications in biochemical processes and synthesis (Shimizu et al., 1990).
Electrochemical Detection and Photocatalytic Activity
Studies have also examined the use of composite nanocones for the electrochemical detection and photocatalytic degradation of pollutants like 4-Nitrophenol, demonstrating potential applications in environmental monitoring and pollution control (Chakraborty et al., 2021).
Voltammetric Sensing
Research on voltammetric sensors for detecting water pollutants like 2-phenylphenol and 4-chlorophenol has been carried out, indicating applications in environmental sensing and monitoring (Karimi-Maleh et al., 2019).
Biosynthesis and Cellular Mediation
The role of similar compounds in biosynthesis and cellular processes, such as the production of ethylene from methionine and mediation of apoptosis in lymphoid cells, has been a focus of research. These findings suggest potential applications in biochemistry and medical research https://consensus.app/papers/methional-derived-4methylthio2oxobutanoate-mediator-quash/c5bd5f753d005c9f9fab9c46464b2d90/?utm_source=chatgpt" target="_blank">(Billington et al., 1979; Quash et al., 1995)
Safety and Hazards
Based on the available information, it’s recommended to avoid contact with skin and eyes, and not to breathe dust or ingest "4-Methylphenyl 4-chlorobutanoate" . If swallowed, seek immediate medical assistance . For research use, it should be handled only by, or directly under the supervision of, a technically qualified individual .
Properties
IUPAC Name |
(4-methylphenyl) 4-chlorobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-9-4-6-10(7-5-9)14-11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACXKOQZXHRYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406624 | |
Record name | 4-METHYLPHENYL 4-CHLOROBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23051-24-3 | |
Record name | 4-METHYLPHENYL 4-CHLOROBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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